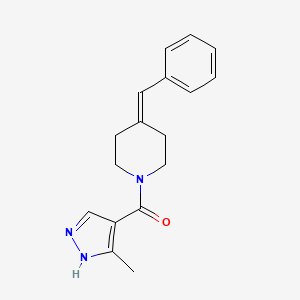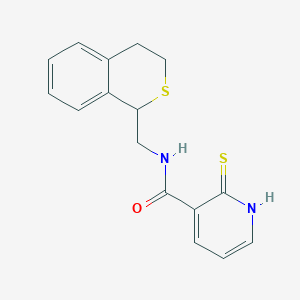![molecular formula C10H13NO4S B7584612 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol](/img/structure/B7584612.png)
3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol, also known as NMS-P118, is a chemical compound that has been studied for its potential use in cancer treatment. This compound belongs to the family of thioethers and is synthesized through a multistep process. Additionally, we will list future directions for further research on this compound.
Mecanismo De Acción
The mechanism of action of 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol is not fully understood. However, it has been suggested that it may inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox status. Inhibition of this enzyme can lead to oxidative stress in cancer cells, which can result in cell death.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce oxidative stress in cancer cells, which can lead to cell death. Additionally, this compound has been shown to inhibit the activity of thioredoxin reductase, which can lead to a decrease in cellular redox status.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol in lab experiments is that it has been shown to be effective in inhibiting the growth of various cancer cell lines. Additionally, it has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer treatment. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to optimize its use in cancer treatment.
Direcciones Futuras
There are several future directions for further research on 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol. One direction is to further investigate its mechanism of action, which can help to optimize its use in cancer treatment. Additionally, further research can be done to determine the optimal dosage and administration of this compound for cancer treatment. Another direction is to investigate the potential use of this compound in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research can be done to investigate the potential use of this compound in the treatment of other diseases, such as autoimmune diseases or inflammatory diseases.
Conclusion
In conclusion, this compound is a chemical compound that has been studied for its potential use in cancer treatment. It is synthesized through a multistep process and has been shown to inhibit the growth of various cancer cell lines. Additionally, this compound has been shown to induce apoptosis in cancer cells and has several biochemical and physiological effects. While there are advantages to using this compound in lab experiments, there are also limitations, including the fact that its mechanism of action is not fully understood. However, there are several future directions for further research on this compound, which can help to optimize its use in cancer treatment and potentially other diseases.
Métodos De Síntesis
The synthesis of 3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol involves a multistep process that starts with the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This compound is then reacted with 1,3-dibromo-2-propanol to form the intermediate this compound. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and palladium on carbon as a catalyst.
Aplicaciones Científicas De Investigación
3-[(4-Nitrophenyl)methylsulfanyl]propane-1,2-diol has been studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer treatment.
Propiedades
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]propane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c12-5-10(13)7-16-6-8-1-3-9(4-2-8)11(14)15/h1-4,10,12-13H,5-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJEPXDAZPNBFRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSCC(CO)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)

![1-[2-Fluoro-6-(4-pyrrolidin-1-ylpiperidin-1-yl)phenyl]ethanone](/img/structure/B7584543.png)








![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)

![2,4,4-trimethyl-N-[(1-methylimidazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B7584627.png)
